

# Technical Support Center: Overcoming Poor Solubility of Benzofuran Derivatives in Assays

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Acetyl-7-methoxybenzofuran

Cat. No.: B046750

[Get Quote](#)

Welcome to the technical support center dedicated to addressing a critical challenge in drug discovery and life sciences research: the poor aqueous solubility of benzofuran derivatives. The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory agents.<sup>[1][2][3]</sup> However, the inherent lipophilicity of this heterocyclic system frequently leads to solubility issues in aqueous assay buffers, causing compound precipitation, aggregation, and inconsistent results.<sup>[4][5]</sup>

This guide provides in-depth, practical solutions in a question-and-answer format. It is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and overcome solubility-related artifacts in their experiments.

## Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental questions researchers face when working with poorly soluble benzofuran derivatives.

**Q1: Why does my benzofuran derivative, which dissolves perfectly in DMSO, precipitate when I add it to my aqueous assay buffer?**

A1: This is the most common manifestation of poor aqueous solubility and is caused by a drastic change in solvent polarity.[6][7]

- The Role of DMSO: Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent. It excels at disrupting the crystal lattice of solid compounds and can solvate lipophilic molecules like benzofuran derivatives effectively.
- The "Crash Out" Phenomenon: When a concentrated DMSO stock solution is diluted into an aqueous buffer (typically a >50-fold dilution), the DMSO concentration plummets. The environment shifts from being predominantly organic to overwhelmingly aqueous. Water is a highly polar, protic solvent that forms strong hydrogen-bond networks. Your hydrophobic benzofuran derivative cannot be adequately solvated by water, leading it to self-associate and precipitate out of the solution to minimize its contact with water.[6][8] This is often a matter of kinetic solubility, where the compound precipitates before it can reach its true thermodynamic equilibrium solubility.[4][9]

## Q2: What is the maximum final concentration of DMSO I can use in my assay without compromising my results?

A2: This is a critical parameter that balances compound solubility with biological integrity. While a higher DMSO concentration can help keep a compound in solution, it can also introduce artifacts.

As a general rule, most cell-based assays can tolerate a final DMSO concentration up to 0.5% without significant cytotoxicity.[4][6] Some robust cell lines might tolerate 1%, but sensitive primary cells can be affected at concentrations as low as 0.1%. [4][6] For biochemical assays, the tolerance can be higher, but DMSO can still directly inhibit or alter enzyme kinetics.

Best Practice: Always run a vehicle control experiment with the same final DMSO concentration as your test wells to assess its impact on your specific assay system (e.g., cell viability, enzyme activity).[10]

## Q3: I see the terms "kinetic" and "thermodynamic" solubility. What's the difference and which one matters for my screening assay?

A3: Understanding this distinction is crucial for interpreting your results correctly.

- Kinetic Solubility: This measures the concentration at which a compound precipitates when added from a concentrated organic stock (like DMSO) into an aqueous buffer.[9] The measurement is taken quickly (e.g., 1-2 hours) and reflects the conditions of most high-throughput screening (HTS) and in vitro biological assays.[4][7][9] For screening, kinetic solubility is the more relevant parameter because it mimics your experimental setup.
- Thermodynamic Solubility: This is the true equilibrium solubility of a compound. It is measured by adding an excess of the solid compound to a buffer, allowing it to equilibrate for an extended period (e.g., 24-48 hours), and then measuring the concentration of the dissolved material.[9] This value is more important for later-stage drug development, such as formulation for in vivo studies.[9][11]

## Q4: Could compound aggregation, not just precipitation, be affecting my results?

A4: Yes, absolutely. At concentrations below the threshold for visible precipitation, benzofuran derivatives can form sub-micron aggregates. These aggregates are notorious for causing assay interference and are a major source of false positives in screening campaigns.[12][13][14][15]

- Mechanism of Interference: Aggregates can non-specifically sequester and inhibit enzymes, interfere with fluorescent or colorimetric readouts through light scattering, or disrupt cell membranes.[8]
- Identification: The formation of aggregates is often concentration-dependent and can be mitigated by including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer, if compatible with the assay.

## Section 2: Troubleshooting Guide - From Observation to Solution

Use this guide to diagnose and resolve specific precipitation issues you encounter during your experiments.

| Observation                                                                                           | Potential Cause(s)                                                                                                                                                                                                                                                                                                                                                                                                                                                                                             | Recommended Solutions & Rationale                                                                                                                                                                                                                                                                                                                                                                                                                                                                                       |
|-------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Immediate, widespread precipitate upon adding compound stock to buffer.                               | <p>1. Exceeded Kinetic Solubility: The final concentration is far above the compound's solubility limit in the aqueous buffer.[7][16]</p> <p>2. Poor Dilution Technique: Rapid, localized high concentration of DMSO stock causes immediate "shock" precipitation.[16]</p>                                                                                                                                                                                                                                     | <p>1. Reduce Final Concentration: Perform a serial dilution to find the maximum soluble concentration. Start your dose-response curve below this limit.[7]</p> <p>2. Optimize Dilution Method: Add the DMSO stock dropwise to the buffer while vortexing or stirring to ensure rapid dispersion.[16]</p> <p>Alternatively, add the stock to the side of the tube and then gently mix.</p> <p>3. Pre-warm the Buffer: For cell-based assays, pre-warming the media to 37°C can sometimes improve solubility.[16][17]</p> |
| Solution is initially clear but becomes cloudy or shows precipitate after incubation (e.g., at 37°C). | <p>1. Temperature-Dependent Solubility: Some compounds are less soluble at higher temperatures (a phenomenon known as retrograde solubility), though more commonly, the higher temperature provides the energy needed for molecules to rearrange into a more stable, crystalline (precipitated) state over time.</p> <p>2. Metastable State Collapse: The initially clear solution was a supersaturated, metastable state that has crashed out to its thermodynamically stable (and less soluble) form.[9]</p> | <p>1. Assess Stability: Test the compound's stability in the assay buffer over the intended experiment duration at the working temperature.[17]</p> <p>2. Incorporate Solubility Enhancers: This is a prime scenario for using excipients like cyclodextrins, which can stabilize the compound in solution (see Protocol 3).[18]</p> <p>[19]</p> <p>3. Reduce Incubation Time: If experimentally feasible, shorten the incubation period to minimize the time for precipitation to occur.</p>                           |

---

|                                                        |                                                                                                                                                                                                                                                                                                                                                                                      |                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                            |
|--------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Assay results are inconsistent and not dose-dependent. | 1. Variable Precipitation: Inconsistent amounts of compound are precipitating across different wells or experiments, leading to an unknown and variable effective concentration. <sup>[5]</sup> 2. Compound Adsorption: The hydrophobic compound is sticking to the plastic walls of your assay plates, reducing the concentration available to interact with the biological target. | 1. Verify Solubility: Before running the full assay, visually inspect a dilution series in your final assay buffer under a microscope to confirm the solubility limit. 2. Use Low-Binding Plates: Consider using low-protein-binding microplates to minimize surface adsorption. 3. Add a Carrier Protein: If compatible with your assay, adding a small amount of Bovine Serum Albumin (BSA, e.g., 0.1%) to the buffer can help block non-specific binding sites on the plate and potentially improve solubility.<br><a href="#">[20]</a> |
|--------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|

---

## Section 3: Step-by-Step Protocols for Solubility Enhancement

This section provides detailed workflows for preparing solutions and using common solubility-enhancing techniques.

### Protocol 1: Standard Operating Procedure for Preparing Stock and Working Solutions

This protocol is designed to minimize precipitation during the critical dilution step.

- Prepare High-Concentration Stock: Dissolve the benzofuran derivative in 100% DMSO to create a high-concentration primary stock (e.g., 10-50 mM). Ensure complete dissolution; gentle warming (to 37°C) or brief sonication may be used if necessary.<sup>[10]</sup> Store this stock appropriately (typically at -20°C or -80°C).

- Create an Intermediate Dilution Plate: Instead of diluting directly from the high-concentration stock into the final assay buffer, perform an intermediate dilution step.
  - For example, dilute your primary stocks into 100% DMSO in a separate 96-well plate to create your concentration curve (e.g., from 10 mM down to 1 µM).
- Perform the Final Aqueous Dilution:
  - Add your final assay buffer to the wells of the destination assay plate.
  - Using a multichannel pipette, transfer a small, precise volume (e.g., 1-2 µL) from your intermediate DMSO plate into the assay plate. This ensures the final DMSO concentration remains low and consistent (e.g., 1:100 dilution for 1% final DMSO, 1:200 for 0.5%).
  - Immediately mix the plate on an orbital shaker for 30-60 seconds to ensure rapid and uniform dispersion.

## Workflow for Preparing Assay Solutions



[Click to download full resolution via product page](#)

Caption: Workflow for preparing assay-ready plates.

## Protocol 2: Screening for Optimal Co-Solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds when used at low concentrations in the final assay buffer.[21][22][23]

- Co-Solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents. Common choices include:

- Ethanol
- Propylene glycol (PG)
- Polyethylene glycol 400 (PEG 400)
- N-Methyl-2-pyrrolidone (NMP)
- Prepare Co-Solvent Buffers: Prepare versions of your assay buffer containing different final concentrations of each co-solvent (e.g., 1%, 2%, 5%). Crucially, also prepare a "vehicle control" buffer for each condition that lacks the test compound.
- Test Compound Solubility: Prepare your benzofuran derivative in each co-solvent buffer at your desired final concentration. Visually inspect for precipitation immediately and after a relevant incubation period.
- Test Assay Compatibility: Run your assay using the vehicle controls for each co-solvent condition. This is a critical step to ensure the co-solvent itself does not inhibit your enzyme, kill your cells, or otherwise interfere with the assay readout.
- Select Optimal Condition: Choose the lowest concentration of the co-solvent that maintains compound solubility without negatively impacting the assay.

**Table 1: Common Co-solvents for In Vitro Assays**

| Co-Solvent       | Typical Final Conc. | Notes                                                                 |
|------------------|---------------------|-----------------------------------------------------------------------|
| Ethanol          | 1-5%                | Can cause protein precipitation at higher concentrations.             |
| PEG 400          | 1-10%               | Generally well-tolerated but can be viscous. <a href="#">[21]</a>     |
| Propylene Glycol | 1-10%               | Good safety profile; often used in formulations. <a href="#">[21]</a> |
| Glycerol         | 1-5%                | Can increase viscosity significantly.                                 |

## Protocol 3: Using Cyclodextrins to Enhance Solubility

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble molecules, like benzofuran derivatives, forming an "inclusion complex" that is water-soluble.[\[18\]](#)[\[19\]](#)[\[24\]](#) Hydroxypropyl- $\beta$ -cyclodextrin (HP- $\beta$ -CD) and Sulfobutylether- $\beta$ -cyclodextrin (SBE- $\beta$ -CD) are common choices due to their high aqueous solubility and safety profiles.[\[25\]](#)[\[26\]](#)

- Prepare Cyclodextrin Stock: Prepare a concentrated stock solution of HP- $\beta$ -CD or SBE- $\beta$ -CD in your assay buffer (e.g., 10-50 mM).
- Complexation Step:
  - Add your concentrated benzofuran stock (in DMSO) to the cyclodextrin-containing buffer.
  - Vortex or shake the mixture vigorously for 1-2 hours at room temperature to facilitate the formation of the inclusion complex.
- Assay Dilution: Use this complexed solution as your top concentration in your assay's dose-response curve.
- Control Wells: Remember to run proper controls:
  - Vehicle Control: Assay buffer containing the same final concentration of both DMSO and cyclodextrin.
  - Compound Control (No CD): Your compound diluted in buffer without cyclodextrin to confirm the benefit of the excipient.

## Diagram of Cyclodextrin Encapsulation



[Click to download full resolution via product page](#)

Caption: Encapsulation of a benzofuran in a cyclodextrin.

## Section 4: A Glimpse into Advanced Formulation Strategies

When simple co-solvents or cyclodextrins are insufficient, particularly for *in vivo* studies, more advanced formulation strategies are required. While detailed protocols are beyond the scope of this guide, it is useful to be aware of these options.

- **Lipid-Based Formulations:** These involve dissolving the compound in oils, surfactants, and co-solvents to create systems like self-emulsifying drug delivery systems (SEDDS).<sup>[4][27]</sup> Upon gentle agitation in an aqueous medium, these systems spontaneously form fine oil-in-water emulsions, keeping the drug solubilized.

- Amorphous Solid Dispersions (ASDs): In this technique, the crystalline compound is molecularly dispersed within a polymer matrix, creating an amorphous, higher-energy solid state.[11][27] This amorphous form often has a much faster dissolution rate and can achieve supersaturated concentrations.[9]
- Particle Size Reduction (Nanosuspensions): Based on the Noyes-Whitney equation, reducing a drug's particle size increases its surface area, which in turn increases its dissolution rate.[11][28] Technologies like wet bead milling can reduce particle size to the nanometer range, creating nanosuspensions that significantly improve solubility and bioavailability.[4][29]

## Decision Tree for Solubility Strategy

[Click to download full resolution via product page](#)

Caption: Decision tree for selecting a solubilization method.

## References

- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Paudel, A., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
- Singh, B., & Singh, R. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- Patheon. (n.d.). Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology.
- Scilit. (n.d.). Drug delivery strategies for poorly water-soluble drugs.
- BenchChem Technical Support Team. (2025). Technical Support Center: Addressing Compound Precipitation In Vitro. Benchchem.
- BenchChem Technical Support Team. (2025). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. Benchchem.
- Gornicka, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI.
- BenchChem Technical Support Team. (2025). Overcoming solubility issues of 6-Methyl-2,3-diphenyl-1-benzofuran in biological assays. Benchchem.
- ACS Publications. (n.d.). Benzofuran-Based Hybrid Compounds for the Inhibition of Cholinesterase Activity,  $\beta$  Amyloid Aggregation, and A $\beta$  Neurotoxicity. Journal of Medicinal Chemistry.
- BenchChem Technical Support Team. (2025). How to prevent "Antibacterial agent 102" precipitation in assays. Benchchem.
- Selleckchem.com. (n.d.). Frequently Asked Questions.
- PMC - NIH. (n.d.). Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (A $\beta$ 42) Aggregation.
- ResearchGate. (n.d.). Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (A $\beta$ 42) Aggregation.
- CORE. (2012). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers.
- BenchChem Technical Support Team. (2025). Technical Support Center: Enhancing Reproducibility of Experiments with Benzofuran Derivatives. Benchchem.
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Bleicher, K., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
- (2024). Co-solvency and anti-solvent method for the solubility enhancement.

- PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- Keri, R. S., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
- ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?.
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting TCSA Precipitation. Benchchem.
- (2024). Review article on benzofuran.
- SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- PMC - NIH. (2025). Highly emissive dibenzofuranfluorophores with aggregation-induced emission for bioimaging in HeLa cell lines.
- ResearchGate. (2025). Benzofuran-Based Hybrid Compounds for the Inhibition of Cholinesterase Activity, ?? Amyloid Aggregation, and A?? Neurotoxicity | Request PDF.
- PMC. (n.d.). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5.
- Biotage. (2023). How to prevent compound precipitation during flash column chromatography.
- Reddit. (2022). How to tackle compound solubility issue.
- IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance.
- PMC - PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- (n.d.). Cyclodextrins in Pharmaceutics, Cosmetics, and Biomedicine.
- PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
- ResearchGate. (n.d.). Cyclodextrins as excipients in tablet formulations | Request PDF.
- ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
- PMC - PubMed Central. (n.d.). Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates?.
- Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions.
- Antibodies.com. (2024). Co-immunoprecipitation (Co-IP) Troubleshooting.
- ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.
- PMC - NIH. (2018). Effect of Double Bond Position on 2-Phenyl-benzofuran Antioxidants: A Comparative Study of Moracin C and Iso-Moracin C.
- MDPI. (n.d.). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsdr.org [ijsdr.org]
- 3. scienceopen.com [scienceopen.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. core.ac.uk [core.ac.uk]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (A $\beta$ 42) Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. scispace.com [scispace.com]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]

- 21. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [[dmpkservice.wuxiapptec.com](http://dmpkservice.wuxiapptec.com)]
- 22. Co-solvency and anti-solvent method for the solubility enhancement [[wisdomlib.org](http://wisdomlib.org)]
- 23. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 24. [alraziuni.edu.ye](http://alraziuni.edu.ye) [[alraziuni.edu.ye](http://alraziuni.edu.ye)]
- 25. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 26. Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 27. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 28. [mdpi.com](http://mdpi.com) [[mdpi.com](http://mdpi.com)]
- 29. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- To cite this document: BenchChem. [Technical Support Center: Overcoming Poor Solubility of Benzofuran Derivatives in Assays]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b046750#overcoming-poor-solubility-of-benzofuran-derivatives-in-assays>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)